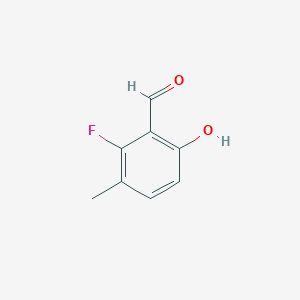
4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C10H8Br2O2. This compound is a derivative of indene, a bicyclic hydrocarbon, and features bromine atoms at the 4 and 7 positions, as well as a carboxylic acid group at the 5 position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
化学反应分析
Types of Reactions
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation: Formation of esters, amides, or other oxidized derivatives.
科学研究应用
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-indene-5-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,7-Dibromoindene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Indene derivatives: Various indene derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity
属性
分子式 |
C10H8Br2O2 |
|---|---|
分子量 |
319.98 g/mol |
IUPAC 名称 |
4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4H,1-3H2,(H,13,14) |
InChI 键 |
FGVJLKUNOMOBSB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C(=C2C1)Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)



![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)



